molecular formula C20H25N3 B8666614 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-((4-methyl-1-piperazinyl)methyl)- CAS No. 64097-57-0

5H-Dibenz(b,f)azepine, 10,11-dihydro-2-((4-methyl-1-piperazinyl)methyl)-

Cat. No. B8666614
CAS RN: 64097-57-0
M. Wt: 307.4 g/mol
InChI Key: NRPZLWDZENCXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Dibenz(b,f)azepine, 10,11-dihydro-2-((4-methyl-1-piperazinyl)methyl)- is a useful research compound. Its molecular formula is C20H25N3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-((4-methyl-1-piperazinyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-((4-methyl-1-piperazinyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64097-57-0

Product Name

5H-Dibenz(b,f)azepine, 10,11-dihydro-2-((4-methyl-1-piperazinyl)methyl)-

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine

InChI

InChI=1S/C20H25N3/c1-22-10-12-23(13-11-22)15-16-6-9-20-18(14-16)8-7-17-4-2-3-5-19(17)21-20/h2-6,9,14,21H,7-8,10-13,15H2,1H3

InChI Key

NRPZLWDZENCXJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)NC4=CC=CC=C4CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

10,11-Dihydro-5H-dibenz [b,f]azepine (250 g) was suspended in a mixture of 600 ml of dichloroethane and 600 ml of acetic acid, and 155 ml of 1-methylpiperazine was added dropwise to the suspension. To the mixture was added 42 g of paraformaldehyde at 50° C. followed by stirring for 6 hours. The solvent was distilled off under reduced pressure and the residue was diluted with ethyl acetate. The solution was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give the product (91%). The obtained product was subjected to the subsequent reaction without particular purification.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Yield
91%

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